Acrinor

描述

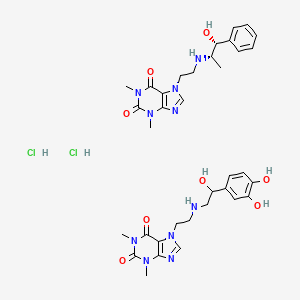

The compound 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride is a complex chemical entity with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylpropan-2-yl groups through a series of substitution and addition reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Photoreduction & Radical Generation

Acridinium salts undergo single-electron transfer (SET) upon irradiation, forming acridine radicals (**Mes-Acr- **) capable of reducing substrates. For example:

-

Reaction :

-

Applications :

Table 1: Photoreduction Reactions of Acridinium Catalysts

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Toluene | 92 | 390 nm LED, DIPEA, MeCN | |

| Tosyl-protected amine | Free amine | 85 | 390 nm LED, DIPEA, DCM |

Oxidative Catalysis

In their oxidized state, acridinium salts mediate dehydrogenative couplings and oxidations:

-

Mechanism : Excited-state acridinium (Mes-Acr⁺) abstracts electrons from substrates like amines, generating radical cations for downstream coupling .

-

Example :

Cross-Coupling Reactions

Acridinium catalysts enable C–C and C–N bond formations under mild conditions:

-

Arylation : α-Amino C–H bonds couple with cyanoarenes via radical-radical pairing .

-

Cycloaddition : Ketene intermediates from acyl chlorides react with alkenes to form cyclobutanones .

Table 2: Catalytic Cross-Coupling Performance

| Reaction Type | Substrate | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| α-Amino C–H arylation | N-Methylpyrrolidine | Benzylic amine | 89 | >20:1 | |

| [2+2] Cycloaddition | Acyl chloride + cyclohexene | Cyclobutanone | 77 | 14:1 dr |

Mechanistic Insights

-

Dual Reactivity : Acridinium species act as both oxidants and reductants depending on reaction conditions .

-

TICT States : Time-dependent density functional theory (TD-DFT) reveals twisted intramolecular charge transfer (TICT) states in **Mes-Acr- **, enhancing its reducing power .

Industrial & Synthetic Utility

-

Flow Chemistry : Acridinium-mediated reactions achieve 7.7 g/day productivity in continuous-flow systems .

-

Sustainability : Reactions avoid stoichiometric metal reductants (e.g., Na/Hg), aligning with green chemistry principles .

Key Challenges & Limitations

科学研究应用

Acrinor, known pharmacologically as a combination of cafedrine and theodrenaline, is primarily utilized in clinical settings for managing hypotensive states, particularly during anesthesia and emergency medicine. This article delves into its applications, supported by scientific findings and case studies.

Management of Hypotension

This compound is predominantly employed to counteract hypotensive episodes during anesthesia. Its mechanism involves increasing mean arterial pressure through enhanced cardiac preload and stroke volume without significantly altering systemic vascular resistance or heart rate. This characteristic makes it particularly suitable for use in obstetric anesthesia, where maintaining stable blood pressure is crucial for both maternal and fetal health .

Emergency Medicine

In emergency settings, this compound is administered to patients experiencing acute hypotension due to various causes, including shock or severe blood loss. The rapid onset of action allows for effective stabilization of blood pressure, which is critical in life-threatening situations .

Surgical Applications

During surgeries, especially cesarean sections, this compound helps maintain adequate blood pressure levels, thereby reducing the risk of complications associated with hypotension. Studies indicate that it does not adversely affect umbilical cord pH or APGAR scores, making it a safe option for pregnant patients .

Case Study 1: Anesthesia-Induced Hypotension

In a clinical study involving patients undergoing general anesthesia, this compound was administered to manage intraoperative hypotension. Results indicated a significant improvement in mean arterial pressure without adverse effects on heart rate or systemic vascular resistance. The study highlighted the drug's efficacy and safety profile during surgical procedures .

Case Study 2: Use in Obstetrics

A retrospective analysis of cesarean section patients showed that those treated with this compound experienced stable hemodynamics throughout the procedure. The outcomes demonstrated no significant differences in neonatal outcomes compared to control groups not receiving the medication, reinforcing its safety for maternal-fetal health .

作用机制

The mechanism of action of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 7-(2-(benzyl-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)amino)ethyl)-1,3-dimethylpurine-2,6-dione hydrochloride

- (1R,2S)-(-)-Norephedrine

- 3,4-Dihydroxyphenylacetic acid

Uniqueness

Compared to similar compounds, 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for various research and industrial applications.

属性

CAS 编号 |

8004-31-7 |

|---|---|

分子式 |

C35H46Cl2N10O8 |

分子量 |

805.7 g/mol |

IUPAC 名称 |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |

InChI 键 |

RUUVZJIVMZGFMN-OMTSWVOZSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

手性 SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

规范 SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

69910-62-9 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。